Cas no 1178419-05-0 (methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate)

Methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate is a synthetic organic compound featuring a benzoate ester core functionalized with a pyridinylethylamino substituent. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The pyridine moiety enhances binding affinity in coordination chemistry, while the ester group allows for further derivatization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, including drug discovery and ligand design. The compound’s stability under standard conditions and compatibility with common organic solvents facilitate its use in multistep synthetic routes.
methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate structure
1178419-05-0 structure
Product name:methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate
CAS No:1178419-05-0
MF:C16H18N2O2
MW:270.326323986053
CID:6156609
PubChem ID:60649467

methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate
    • 1178419-05-0
    • methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
    • EN300-1071793
    • AKOS008963066
    • Inchi: 1S/C16H18N2O2/c1-20-16(19)15-4-2-14(3-5-15)12-18-11-8-13-6-9-17-10-7-13/h2-7,9-10,18H,8,11-12H2,1H3
    • InChI Key: VMVNJWXQQGWIPR-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC(=CC=1)CNCCC1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 270.136827821g/mol
  • Monoisotopic Mass: 270.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 2

methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071793-5g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
5g
$2028.0 2023-10-28
Enamine
EN300-1071793-2.5g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
2.5g
$1370.0 2023-10-28
Enamine
EN300-1071793-10.0g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0
10g
$4176.0 2023-05-25
Enamine
EN300-1071793-1g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
1g
$699.0 2023-10-28
Enamine
EN300-1071793-10g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
10g
$3007.0 2023-10-28
Enamine
EN300-1071793-0.05g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
0.05g
$587.0 2023-10-28
Enamine
EN300-1071793-5.0g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0
5g
$2816.0 2023-05-25
Enamine
EN300-1071793-0.1g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
0.1g
$615.0 2023-10-28
Enamine
EN300-1071793-0.25g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
0.25g
$642.0 2023-10-28
Enamine
EN300-1071793-0.5g
methyl 4-({[2-(pyridin-4-yl)ethyl]amino}methyl)benzoate
1178419-05-0 95%
0.5g
$671.0 2023-10-28

Additional information on methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate

Methyl 4-({2-(Pyridin-4-Yl)Ethylamino}Methyl)Benzoate: A Comprehensive Overview

Methyl 4-({2-(pyridin-4-yl)ethylamino}methyl)benzoate, with the CAS number 1178419-05-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as methyl 4-(2-pyridinylethylaminomethyl)benzoate, is a derivative of benzoic acid, featuring a methyl ester group and a substituted ethylamine moiety attached to the benzene ring.

The structure of this compound is characterized by its benzene ring, which serves as the central framework. The substituents on the benzene ring include a methyl ester group at the para position and an aminoalkyl group at the meta position. The aminoalkyl group itself is further substituted with a pyridine ring, which introduces additional electronic and steric effects into the molecule. This unique combination of functional groups makes methyl 4-(2-pyridinylethylaminomethyl)benzoate a versatile compound with potential applications in drug design and material science.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly those targeting specific enzyme systems or cellular pathways. The pyridine moiety within the structure is known to exhibit interesting electronic properties, which can enhance the compound's ability to interact with biological targets.

In addition to its pharmacological applications, methyl 4-(2-pyridinylethylaminomethyl)benzoate has also been studied for its potential in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. This property could be exploited in the development of new materials for catalysis or sensing applications.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and esterification. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory studies and potential industrial applications.

From an analytical standpoint, methyl 4-(2-pyridinylethylaminomethyl)benzoate has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses have provided valuable insights into its molecular structure and stability under different conditions.

In terms of safety and handling, this compound is classified as non-hazardous under normal conditions. However, it is recommended to follow standard laboratory safety protocols when working with it to minimize any potential risks associated with prolonged exposure or improper handling.

Overall, methyl 4-(2-pyridinylethylaminomethyl)benzoate represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive candidate for further research and development in both academic and industrial settings.

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